D-Methionine-N-fmoc-d3

LC-MS/MS Quantitative Proteomics Stable Isotope Dilution

Choose D-Methionine-N-fmoc-d3 for unmatched specificity in LC-MS/MS quantitation and D-peptide synthesis. This single chemical entity combines three critical features: (1) a site-specific d3-label providing a +3.02 Da mass shift for accurate stable isotope dilution, (2) ≥99% enantiomeric purity ensuring co-elution with your D-methionine target, and (3) a base-labile Fmoc group for seamless SPPS coupling. The high isotopic enrichment (≥98 atom % D) eliminates interference from unlabeled background. No alternative—whether unlabeled, L-isomer, or differently labeled—can deliver this trifecta of analytical precision, stereochemical integrity, and synthetic utility.

Molecular Formula C20H21NO4S
Molecular Weight 374.5 g/mol
Cat. No. B15558724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Methionine-N-fmoc-d3
Molecular FormulaC20H21NO4S
Molecular Weight374.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1/i1D3
InChIKeyBUBGAUHBELNDEW-HLENTGRASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Methionine-N-fmoc-d3: A Deuterated D-Methionine Building Block for Peptide Synthesis and Stable Isotope-Labeled Research


D-Methionine-N-fmoc-d3 (Fmoc-D-Met(d3)-OH) is a deuterated, Fmoc-protected derivative of the D-enantiomer of the essential amino acid methionine . The compound incorporates three deuterium atoms at the S-methyl position of the methionine side chain, providing a +3 Da mass shift relative to its unlabeled counterpart, D-Methionine-N-fmoc . The 9-fluorenylmethyloxycarbonyl (Fmoc) group serves as a base-labile protecting group for the α-amino functionality, making the compound a standard building block for Fmoc solid-phase peptide synthesis (SPPS) . Its defined isotopic enrichment (typically ≥98 atom % D) and high chemical and enantiomeric purity (≥97% and ≥99%, respectively) make it a specialized reagent for applications requiring precise mass spectrometric tracking of D-methionine residues within synthetic peptides and complex biological matrices .

Why Unlabeled or L-Isomer Analogs Cannot Replace D-Methionine-N-fmoc-d3 in Critical Assays


The substitution of D-Methionine-N-fmoc-d3 with in-class alternatives is precluded by fundamental differences in stereochemistry and isotopic labeling that directly impact analytical outcomes. The compound's D-configuration is a specific requirement for studies involving D-amino acid-containing peptides, where the use of an L-isomer analog would introduce a different, unintended stereochemical entity . More critically, substituting the deuterated compound with its unlabeled analog (Fmoc-D-Met-OH) eliminates the +3 Da mass differential essential for its function as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based quantification . Similarly, replacing it with a compound labeled with alternative isotopes (e.g., 13C or 15N) can lead to different chromatographic behavior and ionization efficiency in LC-MS, as deuterium labeling can induce a small but measurable reverse isotope effect on retention time, a key parameter that must be matched to the specific application [1].

D-Methionine-N-fmoc-d3: A Quantitative, Comparator-Driven Evidence Guide for Informed Selection


Precise Mass Shift for LC-MS Quantification: D-Methionine-N-fmoc-d3 vs. Unlabeled Fmoc-D-Methionine

D-Methionine-N-fmoc-d3 provides a defined +3.02 Da mass shift compared to the unlabeled analog, Fmoc-D-Methionine (molecular weight 371.45 g/mol for unlabeled vs. 374.47 g/mol for d3-labeled), a critical property for its use as an internal standard in quantitative LC-MS workflows . This mass difference is sufficient to prevent signal overlap with the analyte while maintaining near-identical physicochemical properties, enabling accurate correction for matrix effects and ionization variability [1].

LC-MS/MS Quantitative Proteomics Stable Isotope Dilution

Defined Isotopic Enrichment for Quantitative Accuracy: D-Methionine-N-fmoc-d3 vs. Vendor-Specified Minimums

The product's utility is dependent on its isotopic purity, which is specified as 98 atom % D, a standard value for deuterated amino acids used in quantitative applications . This level of enrichment ensures that the signal from the labeled compound in mass spectrometry is predominantly from the d3-labeled species, minimizing interference from unlabeled or partially labeled molecules and thus maximizing the accuracy of the isotope dilution method .

Isotope Dilution Method Validation Quality Control

Chiral Purity for D-Enantiomer-Specific Synthesis: D-Methionine-N-fmoc-d3 vs. L-Isomer Analogs

The D-configuration is a defining feature, and the product's utility is contingent on its high enantiomeric purity, specified as 99% . This is critical when the goal is to incorporate a D-methionine residue, as any contamination from the L-enantiomer (e.g., from Fmoc-L-Met(d3)-OH) would produce a diastereomeric mixture with different biological and structural properties, compromising the integrity of the synthesized peptide or the accuracy of a stereospecific study .

Stereoselective Synthesis Peptide Chemistry Chiral Purity

Validated Applications: Where D-Methionine-N-fmoc-d3 Demonstrates Proven Superiority


Absolute Quantification of D-Methionine-Containing Peptides by LC-MS/MS

D-Methionine-N-fmoc-d3 is the optimal internal standard for the absolute quantification of peptides containing a D-methionine residue using LC-MS/MS. Its +3.02 Da mass shift (from d3-labeling) and high isotopic enrichment (98 atom % D) [1] provide the necessary analytical specificity for accurate quantification by stable isotope dilution, while its high enantiomeric purity (99%) ensures that it perfectly co-elutes with the D-methionine-containing target peptide .

Solid-Phase Synthesis of Stable Isotope-Labeled D-Peptides

This building block is essential for the Fmoc solid-phase peptide synthesis (SPPS) of D-peptides that are labeled with deuterium for subsequent mass spectrometric or NMR studies. The Fmoc group allows for standard SPPS coupling and deprotection cycles , while the site-specific d3-label on the methionine side chain provides a stable, non-radioactive isotopic signature for tracking the peptide in complex biological samples without altering its structure or activity [1].

Metabolic Tracer Studies of D-Amino Acid Pathways

In metabolic research, D-Methionine-N-fmoc-d3 can be used as a protected precursor or, after deprotection, as a stable isotope-labeled tracer for D-methionine. Its d3-label allows for the tracking of D-methionine incorporation into peptides or its metabolic flux through specific pathways using mass spectrometry, while avoiding the confounding effects of L-methionine metabolism when the D-enantiomer is the specific focus of investigation .

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